

Orniplabin: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Orniplabin

Cat. No.: B11932162

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Introduction

Orniplabin, also known as SMTP-7, is a small molecule compound that has garnered significant interest in the scientific community for its potential therapeutic applications. It is recognized for its role as a plasminogen modulator, enhancing the activation of plasminogen to plasmin, which is a key enzyme in the fibrinolytic system responsible for dissolving blood clots. [1] Additionally, **Orniplabin** has been reported to exhibit anti-inflammatory properties through the inhibition of signaling pathways such as the NF-κB pathway. This document provides detailed application notes and protocols for the use of **Orniplabin** in a research setting, with a focus on its solubility in dimethyl sulfoxide (DMSO) and other organic solvents.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅₁ H ₆₈ N ₂ O ₁₀	[2]
Molecular Weight	869.1 g/mol	[2]
Appearance	White to off-white solid powder	[3]

Solubility of Orniplabin

Quantitative solubility data for **Orniplabin** in common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative solubility information. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Solvent	Solubility (at 25°C)	Notes	Source
Dimethyl Sulfoxide (DMSO)	Soluble (qualitative)	Often used for preparing stock solutions.	[3]
Ethanol	Likely soluble (qualitative)	Suggested as an alternative solvent.	[3]
Dimethylformamide (DMF)	Likely soluble (qualitative)	Suggested as an alternative solvent.	[3]
Water	Insoluble	Insoluble in aqueous solutions.	[3]

Note: The lack of precise quantitative solubility data necessitates careful experimental planning. It is recommended to start with a small amount of **Orniplabin** to test its solubility in the chosen solvent before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of Orniplabin Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of **Orniplabin** in DMSO.

Materials:

- **Orniplabin** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

- Vortex mixer
- Calibrated pipettes

Procedure:

- Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
- Weighing **Orniplabin**: Accurately weigh the desired amount of **Orniplabin** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.8691 mg of **Orniplabin** (Molecular Weight = 869.1 g/mol).
- Dissolving in DMSO: Add the weighed **Orniplabin** to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 100 μ L of DMSO for a 10 mM solution if you weighed 0.08691 mg).
- Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization if the compound does not dissolve readily at room temperature.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Orniplabin Formulation for In Vivo Studies

This protocol provides a general guideline for preparing an **Orniplabin** formulation for intraperitoneal (IP) or intravenous (IV) injection in animal models. Note: This is a general formulation and may need to be optimized for specific animal models and experimental designs.

Materials:

- **Orniplabin** stock solution in DMSO (e.g., 10 mg/mL)
- Tween® 80

- Polyethylene glycol 300 (PEG300)
- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

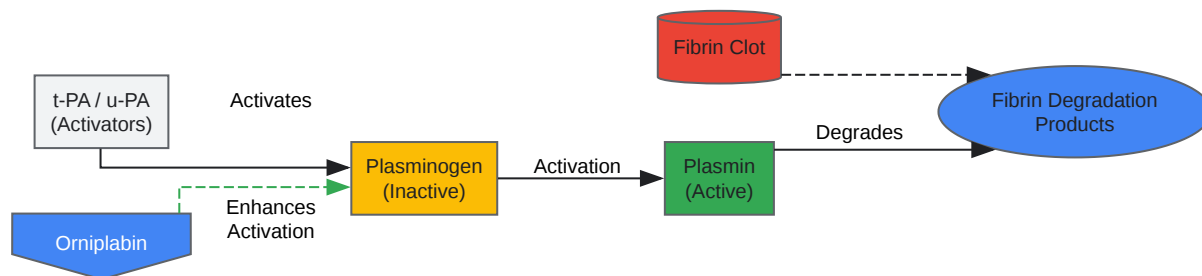
Procedure:

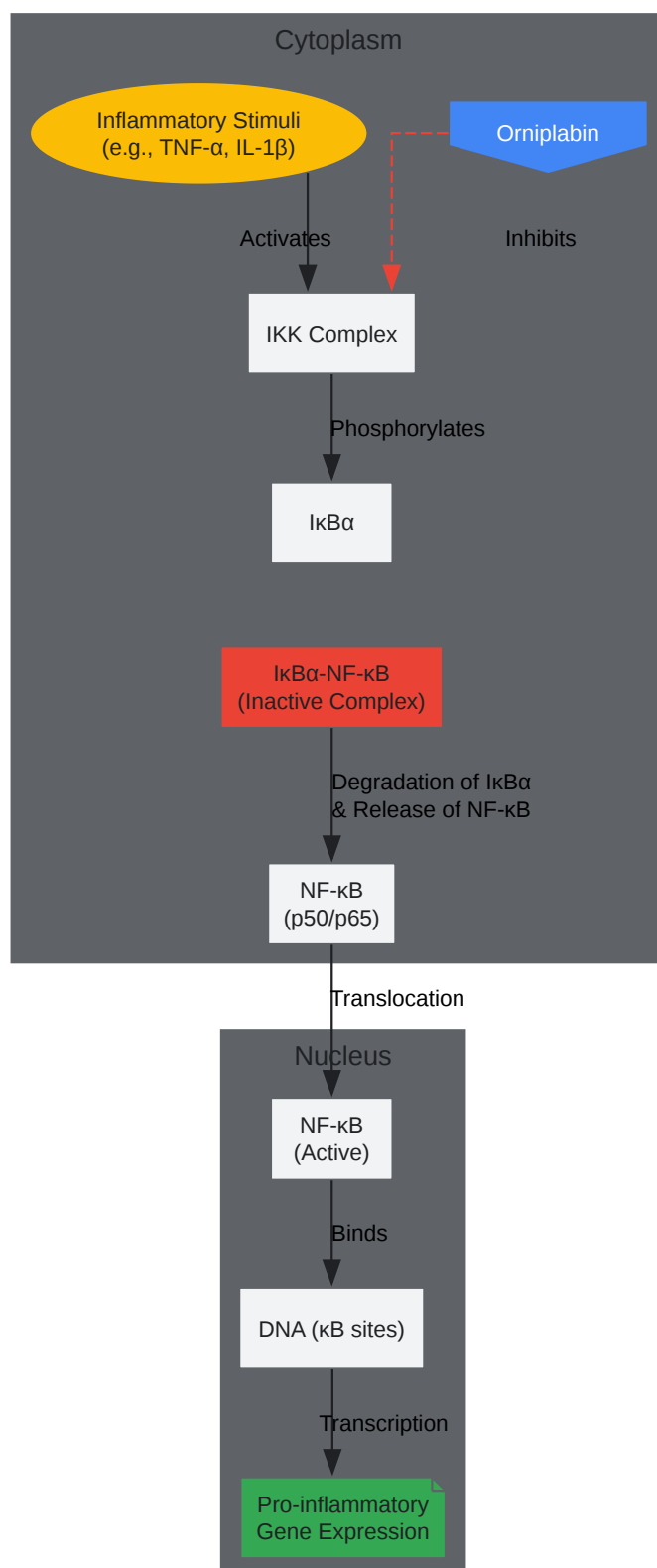
- Formulation (Example): A common vehicle for in vivo administration of hydrophobic compounds consists of DMSO, PEG300, Tween® 80, and saline. An example formulation ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG300:Tween 80:Saline.
- Preparation:
 - In a sterile vial, add the required volume of the **Orniplabin** stock solution in DMSO.
 - Add the corresponding volume of PEG300 and mix thoroughly.
 - Add the Tween® 80 and mix until the solution is clear.
 - Finally, add the sterile saline to the mixture and mix gently but thoroughly to form a stable emulsion or solution.
- Administration: The final formulation should be administered to the animals immediately after preparation. The injection volume will depend on the animal's weight and the desired dose.

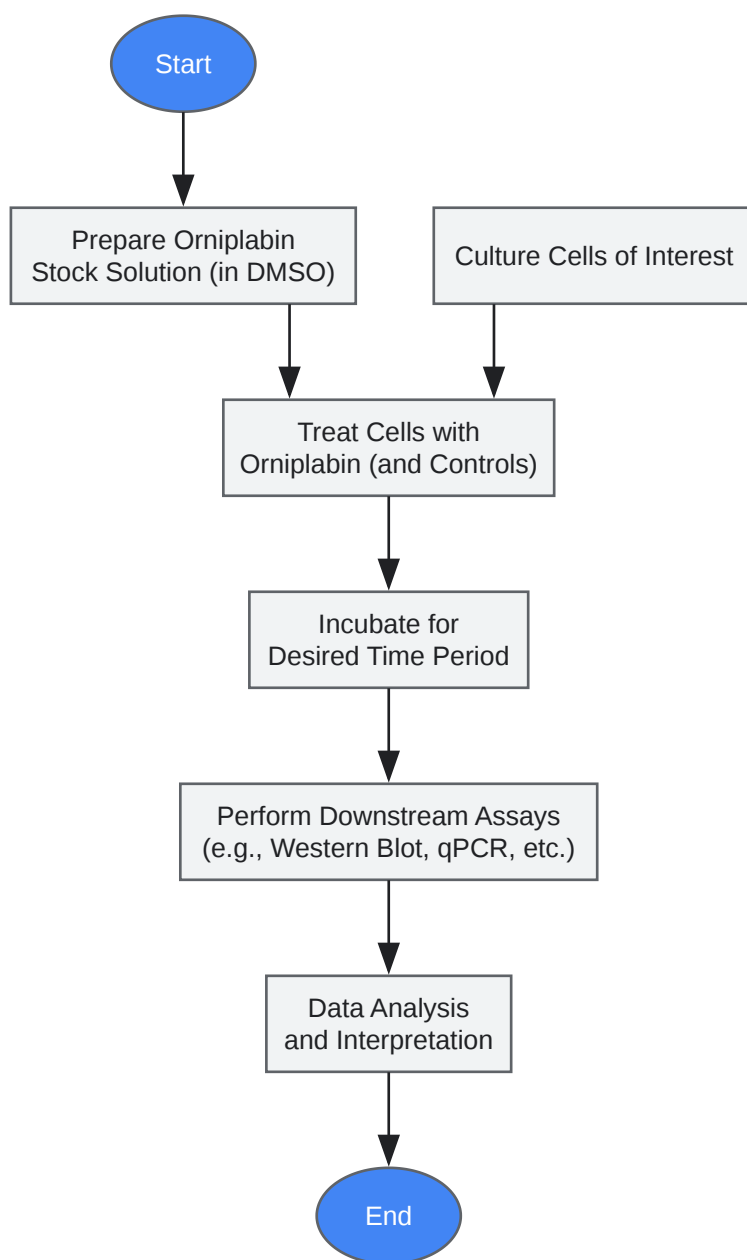
Signaling Pathways and Experimental Workflow

Orniplabin's Mechanism of Action: Modulation of Plasminogen Activation

Orniplabin enhances the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis. This diagram illustrates the simplified plasminogen activation cascade and the point of intervention by **Orniplabin**.







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